molecular formula C13H18F2N2 B1481042 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline CAS No. 2098124-36-6

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Cat. No.: B1481042
CAS No.: 2098124-36-6
M. Wt: 240.29 g/mol
InChI Key: JMDRQUFVHZWDQG-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline, also known as 2-DFEPA, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 153-154°C and a melting point of -55°C. 2-DFEPA is a derivative of aniline, an organic compound composed of a benzene ring with an amine group attached. It is a useful reagent in organic synthesis and is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Activity : Derivatives of piperidine, such as those synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and substituted anilines, have been evaluated for in vitro anticancer activity against various human cell lines. These compounds demonstrate promising anticancer properties, offering potential pathways for the development of novel anticancer agents (Subhash & Bhaskar, 2021).

Antimicrobial and Anti-arrhythmic Activities

  • Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized through reactions involving piperidine, have displayed inhibitory effects on bacterial growth. This indicates their potential as antimicrobial agents, contributing to the fight against infectious diseases (Bhasker et al., 2018).
  • Anti-arrhythmic Activity : Piperidine-based derivatives have shown significant anti-arrhythmic activity. The synthesis and evaluation of these compounds underscore their potential in developing treatments for arrhythmias, highlighting the versatility of piperidine derivatives in medicinal chemistry (Abdel‐Aziz et al., 2009).

Material Science and Catalysis

  • Dendritic Melamine Synthesis : Novel dendritic G-2 melamines containing piperidine motifs have been synthesized. These materials show potential for creating nano-aggregates due to their unique structural properties, indicating applications in material science and nanotechnology (Sacalis et al., 2019).

Synthesis of Pharmaceutical Intermediates

  • Pharmaceutical Intermediates : Efficient synthesis methods for key pharmaceutical intermediates containing piperidine have been developed. These intermediates are crucial in the production of narcotic analgesics and fentanyl analogues, highlighting the compound's importance in the pharmaceutical industry (Kiricojevic et al., 2002).

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-13(14,15)10-5-4-8-17(9-10)12-7-3-2-6-11(12)16/h2-3,6-7,10H,4-5,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRQUFVHZWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC=CC=C2N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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